![molecular formula C11H11N5 B569151 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C CAS No. 209977-58-2](/img/structure/B569151.png)

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C

Overview

Description

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is one of the most abundant heterocyclic aromatic amines (HAAs) found in the human diet . It is primarily produced during high-temperature cooking of meat or fish . MeIQx has been investigated as a potential carcinogen, but the cytotoxicity and related molecular mechanisms remain unclear .

Synthesis Analysis

MeIQx is a food-derived carcinogen that has been found in high-temperature-cooked fish and meats . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, in UV5 cells expressing the human enzymes to a metabolite that reacts with DNA to form adducts .

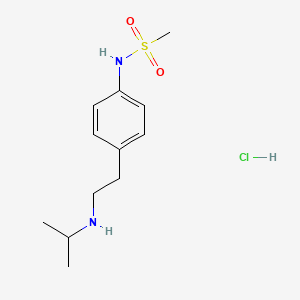

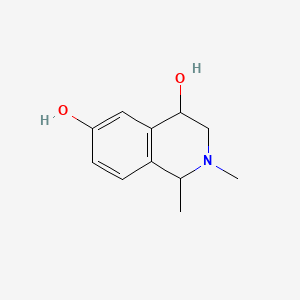

Molecular Structure Analysis

The structure of MeIQx was deduced mainly from data obtained by proton nuclear magnetic resonance and high-resolution mass spectral analysis .

Chemical Reactions Analysis

MeIQx is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light . It is rapidly degraded by dilute hypochlorite and is not deaminated by weakly acidic nitrite solutions .

Physical and Chemical Properties Analysis

MeIQx has a melting point of 295–300 °C (with slight decomposition) . It is soluble in methanol and dimethyl sulfoxide .

Scientific Research Applications

Biological Significance in Diet

Heterocyclic aromatic amines (HAAs), including compounds like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, are formed during the cooking of protein-rich foods. These compounds have shown mutagenic activity in assays but their carcinogenic potency in humans compared to high doses used in animal studies is uncertain. Studies highlight the need for further research to understand the health implications of HAAs in the human diet, taking into account differences in metabolism between species (Stavric, 1994).

Quinoxaline Chemistry and Applications

Quinoxalines, including derivatives of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, have been studied for their diverse applications beyond biological effects. These compounds are known for their roles in dyes, pharmaceuticals, and as ligands in catalysis due to their unique structural properties (Pareek & Kishor, 2015). Additionally, the synthesis and functionalization of quinoxaline derivatives have been explored for their potential in creating novel materials for optoelectronic applications, demonstrating the versatility of this chemical framework beyond its mutagenic and carcinogenic properties (Lipunova et al., 2018).

Role in Oxidative Stress and Toxicity

The metabolism and toxicity of quinoxaline 1,4-di-N-oxides, related to 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, have been linked to oxidative stress. These studies suggest that oxidative stress plays a crucial role in the toxicity of these compounds, implicating reactive oxygen species (ROS) in their adverse health effects. This understanding is pivotal in assessing the safety and therapeutic use of quinoxaline derivatives, highlighting the need for antioxidants in mitigating oxidative damage (Wang et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C (MeIQx) are the DNA in cells . MeIQx is a potent mutagen and can cause DNA damage, gene mutation, and sister chromatid exchange . It is also known to interact with proteins such as cytochrome P450s and N-acetyltransferase 2 (NAT2) .

Mode of Action

MeIQx undergoes bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by NAT2 . This leads to the formation of a metabolite that reacts with DNA to form adducts . The formation of these adducts is the primary interaction of MeIQx with its targets .

Biochemical Pathways

The bioactivation of MeIQx involves the cytochrome P450 pathway and the acetylation pathway . The cytochrome P450s catalyze the N-hydroxylation of MeIQx, and NAT2 then catalyzes the O-acetylation . These reactions lead to the formation of a metabolite that can react with DNA to form adducts .

Pharmacokinetics

The pharmacokinetics of MeIQx involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, MeIQx is absorbed and distributed in the body where it undergoes metabolism to form a reactive metabolite . This metabolite can then react with DNA to form adducts

Result of Action

The primary result of MeIQx’s action is the formation of DNA adducts . These adducts can lead to DNA damage, gene mutation, and sister chromatid exchange . This can potentially lead to the initiation of carcinogenicity .

Action Environment

The action of MeIQx can be influenced by various environmental factors. For example, the presence of MeIQx in cooked meat suggests that cooking methods and diet can influence exposure to MeIQx . Additionally, genetic factors such as the presence of certain alleles (NAT24 and NAT25B) can influence the metabolism of MeIQx and thus its action .

Safety and Hazards

Future Directions

Further studies are needed to elucidate the cytotoxic mechanisms of MeIQx and its impact on human health. The inhibitory effects of vitamins and phenolic acids on the formation of MeIQx were studied in a glycine/glucose/creatinine model system and fried tilapia cakes , indicating potential directions for future research.

Biochemical Analysis

Biochemical Properties

The bioactivation of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . This process leads to the formation of a metabolite that reacts with DNA to form adducts .

Cellular Effects

In cellular context, this compound has been found to induce DNA adduct formation and mutagenesis in DNA repair–deficient Chinese hamster ovary cells expressing human Cytochrome P4501A1 and NAT2 . It also alters cellular lipidomic profiles and decreases expression of core pluripotent factors .

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation to a metabolite that reacts with DNA to form adducts . This process is catalyzed by cytochrome P450s and N-acetyltransferase 2 .

Temporal Effects in Laboratory Settings

It has been observed that the compound induces DNA adduct formation and mutagenesis in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound (200 and 400 ppm in the diet) has been found to induce tumor formation in rats .

Metabolic Pathways

The metabolic pathways of this compound involve its activation by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 .

Transport and Distribution

It is known that the compound is activated in cells expressing human Cytochrome P4501A1 and NAT2 .

Subcellular Localization

It is known that the compound is activated in cells expressing human Cytochrome P4501A1 and NAT2 .

Properties

IUPAC Name |

3,8-dimethyl(213C)imidazolo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCCCQNKIYNAKB-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=[13C](N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661778 | |

| Record name | 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209977-58-2 | |

| Record name | 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)